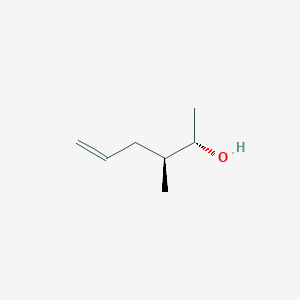
(2S,3S)-3-methylhex-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-methylhex-5-en-2-ol is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with a double bond. The presence of chiral centers in the molecule makes it optically active, meaning it can rotate plane-polarized light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methylhex-5-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoester to form this compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of engineered bacteria containing specific enzymes that facilitate the reduction process. The use of flow microreactor systems has also been explored for the efficient and sustainable synthesis of this compound . These methods are advantageous due to their scalability and the ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(2S,3S)-3-methylhex-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methylhex-5-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylhex-5-en-2-ol: A diastereomer with different spatial arrangement of atoms.
(2R,3S)-3-methylhex-5-en-2-ol: Another diastereomer with distinct stereochemistry.
(2R,3R)-3-methylhex-5-en-2-ol: The enantiomer of (2S,3S)-3-methylhex-5-en-2-ol.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects in chemical reactions .
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,3S)-3-methylhex-5-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4,6-8H,1,5H2,2-3H3/t6-,7-/m0/s1 |
InChI Key |
KSXVDBSINBXKGA-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](CC=C)[C@H](C)O |
Canonical SMILES |
CC(CC=C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















